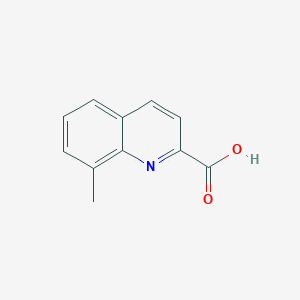

8-Methylquinoline-2-carboxylic acid

Description

Contextual Significance within Quinoline (B57606) Chemistry and Organic Synthesis

The quinoline ring system is a foundational heterocyclic scaffold in organic chemistry, renowned for its presence in a wide array of natural products, pharmaceuticals, and functional materials. The introduction of substituents onto the quinoline core allows for the fine-tuning of its electronic, steric, and physicochemical properties, leading to a diverse range of applications.

8-Methylquinoline-2-carboxylic acid is significant within this context for several reasons. The methyl group at the 8-position can influence the molecule's conformation and lipophilicity, which in turn can affect its biological activity and solubility. The carboxylic acid group at the 2-position is a key functional handle that can be readily modified to create a variety of derivatives, such as esters, amides, and more complex heterocyclic systems. This versatility makes this compound a valuable building block in the synthesis of more complex molecules with tailored properties.

The synthesis of the quinoline core itself can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Pfitzinger syntheses. wikipedia.orgwikipedia.org These methods, while historically significant, often require harsh reaction conditions. Modern synthetic efforts focus on developing milder and more efficient protocols for the synthesis of substituted quinolines like this compound.

Historical Perspective of Quinoline-2-carboxylic Acid Research

Research into quinoline and its derivatives dates back to the 19th century, with the first isolation of quinoline from coal tar in 1834. wikipedia.org The early focus was on understanding the fundamental chemistry and properties of this new class of heterocyclic compounds. The development of synthetic methods, such as the Skraup synthesis in 1880, opened the door to the preparation of a wide variety of quinoline derivatives. numberanalytics.com

The study of quinoline-2-carboxylic acids, also known as quinaldic acids, followed suit. These compounds were recognized for their potential as chelating agents and as intermediates in the synthesis of dyes and other organic compounds. Much of the early research laid the groundwork for understanding the reactivity of the quinoline ring and the influence of substituents on its properties. While specific historical research focusing solely on this compound is not extensively documented in early literature, the foundational work on quinoline synthesis and the study of substituted quinaldic acids provided the chemical framework upon which later investigations of this specific compound were built.

Current Research Trajectories and Interdisciplinary Relevance

Contemporary research on this compound and its derivatives is multifaceted, spanning several scientific disciplines. The inherent biological activity of the quinoline scaffold has made it a prime target for drug discovery efforts. nih.govnih.gov Derivatives of quinoline-carboxylic acids are being investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netajchem-a.com

The carboxylic acid group at the 2-position allows for the facile synthesis of amides and esters, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, studies on related quinoline-2-carboxylic acid derivatives have shown that the formation of amides can lead to compounds with significant biological activity. researchgate.net

Beyond medicinal chemistry, the unique photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science. Their potential use in organic light-emitting diodes (OLEDs) and as fluorescent sensors is an active area of investigation. The 8-methyl substituent can influence the solid-state packing and photophysical characteristics of these materials.

Limitations of Existing Research and Gaps for Future Inquiry

Despite the growing interest in this compound, a comprehensive understanding of its properties and potential applications remains incomplete. A significant limitation is the lack of extensive studies dedicated specifically to this compound. Much of the available data is inferred from research on structurally related quinoline derivatives.

Key gaps in the current body of knowledge include:

Optimized Synthesis: While general methods for quinoline synthesis exist, there is a need for the development of high-yielding, scalable, and environmentally friendly synthetic routes specifically for this compound.

Detailed Biological Profiling: A thorough investigation of the biological activity of this compound and a library of its simple derivatives is warranted. This includes screening for a broader range of therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the 8-methyl and 2-carboxylic acid groups influence the compound's biological and physical properties.

Materials Science Applications: The potential of this compound in materials science remains largely unexplored. Research into its photophysical properties and its utility in the development of novel functional materials could yield exciting discoveries.

Spectroscopic and Physicochemical Data: While some spectroscopic data for the parent 8-methylquinoline (B175542) is available, a comprehensive and publicly accessible database of the spectroscopic (NMR, IR, Mass Spec) and physicochemical (solubility, pKa, etc.) properties of this compound would be highly beneficial to the research community. chemicalbook.comspectrabase.com

Data Tables

Table 1: Spectroscopic Data of 8-Methylquinoline

| Spectroscopic Technique | Key Data Points |

| 1H NMR (CDCl3) | Chemical shifts (ppm): 8.94 (dd), 8.11 (dd), 7.64 (d), 7.57 (d), 7.44 (t), 7.38 (dd), 2.83 (s). chemicalbook.com |

| 13C NMR | |

| IR Spectrum (Vapor Phase) |

Structure

3D Structure

Properties

IUPAC Name |

8-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWDRVVQHUVVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 8 Methylquinoline 2 Carboxylic Acid

Classical Synthetic Approaches

The foundational methods for synthesizing the quinoline (B57606) scaffold have been adapted and modified over time to produce a wide array of derivatives, including quinoline carboxylic acids.

Modifications of the Doebner-Miller Reaction for Quinoline Carboxylic Acid Systems

The Doebner-Miller reaction is a well-established method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org This reaction can be catalyzed by either Lewis acids, such as tin tetrachloride and scandium(III) triflate, or Brønsted acids like p-toluenesulfonic acid and perchloric acid. wikipedia.org

A key variation of this reaction, often referred to simply as the Doebner reaction, involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. nih.gov This three-component approach has been the subject of optimization to improve yields and broaden its applicability, especially for anilines bearing electron-withdrawing groups which traditionally give low yields. nih.gov A modified, eco-friendly Doebner hydrogen transfer strategy has been developed using a p-toluenesulfonic acid (p-TSA) catalyst in a water and ethylene (B1197577) glycol solvent system, offering high conversion rates and shorter reaction times. tandfonline.comresearchgate.net

The general mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. wikipedia.org One proposed pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. youtube.com In the context of the Doebner reaction for quinoline-4-carboxylic acids, it is suggested that the enolate of pyruvic acid reacts with an imine, which is formed from the condensation of the aniline and the aldehyde. Subsequent oxidation and dehydration lead to the final cyclized product. tandfonline.comresearchgate.net

While direct synthesis of 8-Methylquinoline-2-carboxylic acid via the Doebner-Miller reaction is not explicitly detailed in the provided results, the principles of the Doebner reaction suggest a pathway. Theoretically, the reaction of 2-methylaniline with an appropriate α,β-unsaturated carbonyl compound derived from pyruvic acid could lead to the desired product. However, the classical Doebner-Miller reaction typically yields quinolines substituted at the 2- and/or 4-positions, making it a less direct route for a 2-carboxylic acid derivative without specific modifications. nih.gov

Pfitzinger Reaction Derivatives and Applications for Quinoline Carboxylic Acid Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a direct route to quinoline-4-carboxylic acids. researchgate.netwikipedia.orgiipseries.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. researchgate.netwikipedia.orgijsr.net The versatility of this method has made it a valuable tool in the synthesis of various biologically active quinoline carboxylic acid derivatives. researchgate.net

The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. wikipedia.org A modified procedure involves the initial reaction of isatin with an alkali to open the ring before the addition of the ketone, which has been shown to improve yields. sciencemadness.org

The Pfitzinger reaction has been widely applied to synthesize a variety of quinoline-4-carboxylic acids by varying the isatin and carbonyl compound starting materials. ijsr.netui.ac.idjocpr.comias.ac.in For instance, the reaction of isatin with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid. sciencemadness.org While the direct synthesis of this compound is not a primary outcome of the standard Pfitzinger reaction (which yields 4-carboxy derivatives), modifications and related reactions can be considered. The Halberkann variant, for example, which uses N-acyl isatins, leads to 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

The Pfitzinger reaction is considered an extension of the Friedländer synthesis. researchgate.netorganicreactions.org

Oxidation Strategies of 8-Methylquinoline (B175542) Precursors and Related Methylquinolines

A common and direct strategy for the synthesis of quinoline carboxylic acids is the oxidation of the corresponding methyl-substituted quinoline precursors. In the case of this compound, the logical precursor would be 8-methyl-2-methylquinoline (also known as 8-methylquinaldine).

The oxidation of methyl groups on the quinoline ring can be challenging due to the potential for over-oxidation or reaction at other positions of the heterocyclic system. researchgate.net However, various oxidizing agents and conditions have been explored to achieve this transformation selectively. Selenium dioxide (SeO₂) is a classical reagent used for the oxidation of methylheteroarenes to their corresponding aldehydes, which can then be further oxidized to carboxylic acids. researchgate.netnih.gov For example, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. nih.gov

While the direct oxidation of a methyl group to a carboxylic acid can be achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), this can sometimes lead to degradation of the quinoline ring. youtube.com The choice of oxidant and reaction conditions is therefore crucial.

A more controlled approach involves a two-step process: the initial oxidation of the methyl group to an aldehyde, followed by a subsequent oxidation to the carboxylic acid. This allows for better control and potentially higher yields. Palladium-catalyzed aerobic oxidation has been shown to be effective for the regioselective oxidation of substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates, with the carboxylic acids being minor products. rsc.org

Vanadium complexes have also been investigated as catalysts for the oxidation of various organic substrates, including alcohols and hydrocarbons, and could potentially be applied to the oxidation of methylquinolines. mdpi.com

Friedländer Synthesis and Analogous Cyclization Reactions for Quinoline Ring Formation

The Friedländer synthesis is a fundamental and versatile method for constructing the quinoline ring system. wikipedia.orgorganic-chemistry.orgjk-sci.com It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. researchgate.netalfa-chemistry.com This reaction is valued for its operational simplicity and the accessibility of starting materials. jk-sci.com

There are two plausible mechanisms for the Friedländer synthesis. One involves an initial aldol (B89426) addition followed by elimination of water and subsequent imine formation and cyclization. The alternative pathway begins with the formation of a Schiff base, followed by an aldol-type reaction and elimination. wikipedia.org A variety of catalysts can be employed, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org

To synthesize this compound via the Friedländer route, one would theoretically start with 2-amino-3-methylbenzaldehyde (B2521930) and a pyruvate (B1213749) derivative. The reaction would proceed via condensation and cyclization to form the desired quinoline ring with the carboxylic acid group at the 2-position and the methyl group at the 8-position. The challenge often lies in the availability of the appropriately substituted 2-aminobenzaldehyde precursor. researchgate.net

Several related reactions, such as the Combes, Doebner-Miller, and Skraup syntheses, also provide access to the quinoline core but start from different precursors. researchgate.netorganicreactions.org The Pfitzinger and Niementowski reactions are considered extensions of the Friedländer synthesis. researchgate.netorganicreactions.org

Modern and Catalytic Synthetic Advancements

Contemporary organic synthesis has focused on developing more efficient and selective methods for constructing complex molecules, and the synthesis of quinoline derivatives has benefited from these advancements.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for introducing specific substituents)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds and the introduction of various substituents onto aromatic and heteroaromatic rings. nih.govresearchgate.net In the context of quinoline synthesis, the Suzuki-Miyaura reaction is often employed to introduce aryl or other groups at specific positions of a pre-formed halo-quinoline scaffold. nih.govacs.orgacs.org

For the synthesis of a molecule like this compound, a retrosynthetic approach using a Suzuki-Miyaura coupling could be envisioned. For example, a dihalo-methylquinoline could be selectively coupled with a boronic acid derivative to introduce a substituent that can then be converted into a carboxylic acid. Alternatively, a quinoline bearing a halogen at the 2-position and a methyl group at the 8-position could be subjected to a palladium-catalyzed carbonylation reaction or a coupling with a suitable C1 synthon.

Recent research has also focused on the C-H activation and functionalization of 8-methylquinoline using transition metal catalysis, which allows for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.gov This approach offers a more atom-economical route to substituted quinolines.

While the direct synthesis of this compound using a one-pot Suzuki-Miyaura coupling is not explicitly described in the provided search results, the principles of this powerful reaction offer a plausible and flexible strategy for its construction, likely involving a multi-step sequence where the coupling reaction is a key transformation.

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of this compound and its derivatives, this approach allows for the direct modification of the C-H bonds of the 8-methylquinoline core.

Rhodium-Catalyzed Arylation and Methylation of 8-Methylquinolines

Rhodium catalysis has proven to be a versatile tool for the direct functionalization of the C(sp³)–H bond of the 8-methyl group in quinolines. This method provides an efficient route to introduce aryl and methyl groups, which are key steps in building more complex molecules. The quinoline nitrogen atom acts as an effective directing group, facilitating the selective activation of the otherwise inert C-H bond at the 8-position.

In a notable development, rhodium(III)-catalyzed C(sp³)–H arylation of 8-methylquinolines has been achieved using arylsilanes as the arylating agents. researchgate.net This reaction demonstrates high chemo- and regioselectivity, offering an environmentally friendly and efficient pathway for C(sp³)–H mono-arylation. researchgate.net The reaction typically proceeds in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂, along with a silver salt co-catalyst.

Furthermore, rhodium(III)-catalyzed methylation of the unactivated C(sp³)–H bond of 8-methylquinolines has been successfully demonstrated using organoboron reagents like potassium methyltrifluoroborate or methylboronic acid. This process exhibits high regioselectivity, yielding exclusively monomethylated products without any detectable methylation at the C2 position or dimethylation. A plausible reaction mechanism involves the formation of a five-membered rhodacycle intermediate.

Recent research has also explored the Rh(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with various coupling partners, including maleimides and allylic alcohols, in aqueous media, further expanding the synthetic utility of this methodology. researchgate.netrsc.org

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of 8-Methylquinolines

| Catalyst System | Coupling Partner | Product Type | Yield | Reference |

| [CpRhCl₂]₂/AgNTf₂ | Aryltriethoxysilane | Arylated 8-methylquinoline | Good | researchgate.net |

| [CpRh(CO)I₂]/AgNTf₂ | Perfluoroalkyl olefin | Allylated 8-methylquinoline | High | snnu.edu.cn |

| [CpRhCl₂]₂/AgSbF₆ | Maleimide | Alkylated 8-methylquinoline | Up to 92% | researchgate.net |

| [CpRhCl₂]₂/AgSbF₆ | Allylic alcohol | γ-Quinolinyl carbonyl compound | Good | rsc.org |

Palladium-Catalyzed Aerobic C-H Acetoxylation of 8-Methylquinoline Precursors

Palladium-catalyzed reactions offer another powerful avenue for the functionalization of 8-methylquinolines, particularly through aerobic C-H oxidation. This method can be a key step in a synthetic route towards this compound by first introducing an oxygen-containing functional group that can be further oxidized.

Research has demonstrated the ability of palladium(II) complexes, particularly those derived from pyridinecarboxylic acids, to catalyze the homogeneous and regioselective aerobic oxidation of the methyl group of 8-methylquinoline and its substituted derivatives. rsc.orgfigshare.com The reaction is typically carried out in a solution of acetic acid and acetic anhydride (B1165640), using oxygen from the air as the terminal oxidant. rsc.org This process primarily yields the corresponding 8-quinolylmethyl acetates in high yields, with 8-quinoline carboxylic acids being formed as minor products. researchgate.netrsc.org

The catalytic cycle is believed to involve a rate-limiting C-H activation step. figshare.com The structure of the palladium catalyst and the chelate ring size have been identified as key factors influencing the rate of this C-H activation. figshare.com While the direct formation of the carboxylic acid is not the main outcome, the resulting acetate (B1210297) can be readily hydrolyzed to the corresponding alcohol, which can then be oxidized to the desired carboxylic acid in a subsequent step. This two-step sequence provides a viable synthetic route to this compound. The use of ancillary ligands is crucial in these reactions as they can facilitate the oxidation of the reduced palladium catalyst, bypassing the need for co-catalysts, and can control the chemo-, regio-, and stereoselectivity of the reaction. nih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. sigmaaldrich.com These principles focus on aspects such as waste prevention, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and employing renewable feedstocks. msu.eduacs.org

In the synthesis of this compound, several green chemistry principles can be applied:

Prevention of Waste: This is the foundational principle of green chemistry. msu.edu Synthetic methodologies should be designed to minimize the generation of waste. Direct C-H functionalization approaches are inherently greener in this regard as they reduce the number of synthetic steps and the need for protecting groups, thus minimizing byproducts. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.com Reactions with high atom economy are more efficient and generate less waste. Catalytic reactions, which use small amounts of a catalyst that can be recycled, are preferable to stoichiometric reactions. acs.org

Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical factor in the environmental footprint of a chemical process. rsc.org Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids. rsc.org Solvent-free reactions, when feasible, represent an even better option.

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. acs.org The rhodium- and palladium-catalyzed reactions discussed earlier are examples of this principle in action.

By consciously applying these principles, the synthesis of this compound can be made more sustainable and economically viable.

Regioselectivity and Stereochemical Control in Synthesis

Controlling the regioselectivity and stereochemistry of reactions is paramount in organic synthesis to ensure the desired isomer is obtained as the major product. In the synthesis of this compound, achieving high regioselectivity is crucial to ensure functionalization occurs at the correct positions on the quinoline ring.

The directing effect of the nitrogen atom in the quinoline ring plays a significant role in controlling the regioselectivity of C-H functionalization reactions. For instance, in the rhodium-catalyzed C(sp³)–H functionalization of 8-methylquinolines, the nitrogen atom directs the catalyst to the methyl group at the C8 position, leading to highly regioselective arylation, methylation, or alkylation at this site. snnu.edu.cn Similarly, palladium-catalyzed aerobic oxidation shows high regioselectivity for the C8-methyl group. researchgate.netrsc.org

In more complex syntheses, such as the Friedländer quinoline synthesis, the regioselectivity can be influenced by the nature of the reactants and the reaction conditions. The reaction between an ortho-aminobenzaldehyde or ketone with a carbonyl compound containing an α-methylene group can potentially lead to different regioisomers. The choice of catalyst and reaction conditions can be optimized to favor the formation of the desired linear or angular fused quinoline product. researchgate.net

While the synthesis of this compound itself does not involve the creation of a stereocenter at the carboxylic acid position, stereochemical control becomes important when introducing chiral centers elsewhere in the molecule or in subsequent reactions of the carboxylic acid. For example, in the rhodium-catalyzed allylation of 8-methylquinolines with certain olefins, good to excellent stereoselectivity for the (Z)-alkenyl fluoride (B91410) product has been observed. snnu.edu.cn The development of asymmetric catalytic systems is an active area of research to enable the enantioselective synthesis of chiral quinoline derivatives.

Process Optimization and Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process optimization and consideration of scalability factors. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable.

For the production of this compound, several aspects need to be optimized:

Reaction Conditions: This includes optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield and purity of the product while minimizing energy consumption and by-product formation. For instance, an optimized synthesis of 8-nitroquinoline-2-carboxylic acid involved carefully selecting the conditions for the final hydrolysis step to achieve an almost quantitative yield. researchgate.net

Reactant and Reagent Selection: The choice of starting materials and reagents is critical for both cost and safety. Using readily available and less hazardous materials is preferred. The development of a new method for the separation of isomeric nitro-methylquinolines was a key optimization step in the synthesis of 8-nitroquinoline-2-carboxylic acid. researchgate.net

Catalyst Efficiency and Recycling: In catalytic processes, the efficiency, stability, and recyclability of the catalyst are major considerations for scalability. An ideal catalyst would have a high turnover number and could be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Work-up and Purification: The procedures for isolating and purifying the final product need to be efficient and scalable. This involves minimizing the use of solvents and developing purification methods, such as crystallization, that are amenable to large-scale operations.

Safety and Environmental Impact: A thorough hazard analysis of the entire process is necessary to ensure safe operation on a large scale. The environmental impact of the process, including waste generation and solvent emissions, must be minimized in line with green chemistry principles.

By systematically addressing these factors, a robust and scalable process for the production of this compound can be developed.

Yield Enhancement Strategies

Improving the yield of this compound is critical for its viable application. Strategies generally focus on optimizing reaction conditions and employing catalytic systems that favor the formation of the desired product.

One of the primary methods for synthesizing the quinoline core is the Doebner-von Miller reaction. A significant advancement in this method involves the use of a two-phase system combined with a phase transfer catalyst (PTC). researchgate.net This approach addresses a common issue in the original Doebner-Miller reaction: the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, such as crotonaldehyde (B89634), which leads to low yields. researchgate.net By using a biphasic medium, the carbonyl compound is sequestered in an organic phase, which drastically reduces polymerization and subsequently increases the product yield. researchgate.net For instance, the reaction of anthranilic acid with crotonaldehyde in a two-phase system using a 5 mol% PTC has been shown to be an effective method for readily synthesizing 2-Methylquinoline-8-carboxylic acid, a closely related precursor. researchgate.net

Further yield optimization can be achieved by carefully controlling key reaction variables. These include temperature, the stoichiometric ratio of reactants, and the choice of catalyst. For analogous quinoline syntheses, controlling the reaction temperature is crucial for minimizing side reactions that compete with the main product formation. Similarly, optimizing the final hydrolysis step in multi-step syntheses, such as the conversion of a nitrile or ester intermediate to the final carboxylic acid, can lead to almost quantitative yields. researchgate.net

Catalytic aerobic oxidation presents another route, where a substituted 8-methylquinoline is oxidized to the corresponding carboxylic acid. While some systems may initially produce the carboxylic acid as a minor product, modification of the catalyst and reaction conditions can enhance its yield. nih.gov

Table 1: Strategies for Yield Enhancement in Quinoline Carboxylic Acid Synthesis

This table summarizes various strategies and their impact on the yield of quinoline carboxylic acids, based on findings from related syntheses.

| Strategy | Reactants | Catalyst/Conditions | Observed Effect on Yield | Reference |

| Modified Doebner-Miller Reaction | Anthranilic acid, Crotonaldehyde | Two-phase system with Phase Transfer Catalyst (PTC) | Increased yield by reducing polymerization of the carbonyl substrate. | researchgate.net |

| Reaction Condition Optimization | Aldehyde and Ketone Precursors | Optimal temperature control (e.g., 80–100°C) | Minimizes side reactions, improving overall product yield. | |

| Optimized Hydrolysis | 2-Methyl-8-nitroquinoline intermediate | Aqueous sulfuric acid | Almost quantitative yield of the corresponding carboxylic acid. | researchgate.net |

Byproduct Minimization Techniques

The minimization of byproducts is intrinsically linked to yield enhancement and product purity. In the synthesis of this compound, byproducts can arise from polymerization, incomplete reaction, or competing reaction pathways.

In the context of the Doebner-von Miller reaction, the primary byproduct is often a polymer tar resulting from the self-condensation of crotonaldehyde under acidic conditions. researchgate.net As mentioned, the use of a biphasic reaction medium is a highly effective technique to physically separate the acid catalyst from the bulk of the carbonyl substrate, thereby inhibiting this unwanted polymerization. researchgate.net

In catalytic oxidation routes, the reaction selectivity is a major concern. For example, the palladium-catalyzed aerobic oxidation of 8-methylquinolines can produce 8-quinolylmethyl acetates as the major product, with the desired 8-quinoline carboxylic acids being minor byproducts. nih.gov Minimizing this acetate byproduct would require modifying the catalytic system—perhaps by altering the ligands, solvent (e.g., avoiding acetic acid/acetic anhydride mixtures), or oxidant—to shift the reaction's regioselectivity in favor of oxidation at the methyl group to form the carboxylic acid. nih.gov

The order of reactant addition has also been identified as a critical factor in controlling product distribution in quinoline syntheses. sci-hub.se In Doebner reactions, the sequence in which the amine, aldehyde, and pyruvic acid are mixed can determine the final product structure, and careful control of this sequence can minimize the formation of undesired isomers or adducts. sci-hub.se This principle is broadly applicable to multi-component reactions used to build the quinoline scaffold.

Furthermore, when starting from substituted precursors, the formation of isomeric byproducts is a common challenge. For example, the nitration of 2-methylquinoline (B7769805) can produce a mixture of 8-nitro- and 5-nitro-2-methylquinolines. researchgate.net While not a direct byproduct of the main reaction, the presence of such isomers in the starting material necessitates purification steps. Developing highly regioselective reactions or efficient separation methods is key to minimizing the impact of these impurities on the final product. researchgate.net

Table 2: Byproduct Minimization in Quinoline Carboxylic Acid Synthesis

This table outlines common byproducts and the techniques employed to reduce their formation during the synthesis of quinoline carboxylic acids.

| Common Byproduct | Synthetic Route | Minimization Technique | Mechanism of Action | Reference |

| Polymer Tar | Doebner-Miller Reaction | Use of a biphasic reaction medium with a Phase Transfer Catalyst. | Sequesters the carbonyl substrate in an organic phase, preventing acid-catalyzed polymerization. | researchgate.net |

| 8-Quinolylmethyl acetate | Catalytic Aerobic Oxidation | Modification of catalyst, solvent, and reaction conditions. | Alters the selectivity of the catalytic system to favor oxidation to a carboxylic acid over acetate formation. | nih.gov |

| Unwanted Structural Isomers | Doebner Reaction | Control over the order of reactant addition. | Directs the reaction pathway towards the desired product, preventing the formation of alternative adducts. | sci-hub.se |

| Isomeric Starting Materials | Synthesis from substituted quinolines | Development of regioselective reactions or efficient purification methods. | Ensures the purity of intermediates, preventing the carry-over of isomers into the final product. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 8 Methylquinoline 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the quinoline (B57606) ring is a versatile functional handle for various synthetic modifications, including the formation of esters and amides, as well as decarboxylation under specific conditions.

The conversion of 8-methylquinoline-2-carboxylic acid to its corresponding esters is a fundamental transformation. One common and effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 8-methylquinoline-2-carbonyl chloride can then be reacted with an alcohol to form the desired ester in an irreversible reaction. libretexts.org

Alternatively, direct esterification can be accomplished through methods such as the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). stackexchange.comfishersci.co.ukrsc.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. stackexchange.comfishersci.co.uk While this method is generally applicable, it is most effective for the synthesis of simple alkyl esters like methyl or ethyl esters. researchgate.net For more complex or acid-sensitive alcohols, other methods may be preferred. commonorganicchemistry.com Another approach involves the alkylation of the carboxylate salt with an alkyl halide, such as iodomethane, to produce the methyl ester. commonorganicchemistry.com

Transesterification, the conversion of one ester to another, can also be performed under either acidic or basic conditions. stackexchange.com For instance, a methyl ester of this compound could be converted to an ethyl ester by heating in excess ethanol (B145695) with an acid catalyst.

A summary of common esterification methods is presented below:

| Method | Reagents | Description | Reference(s) |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine (B92270) | Two-step process where the carboxylic acid is first activated to an acid chloride, which is then reacted with an alcohol. The reaction is generally high-yielding and irreversible. | libretexts.org |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | A reversible, acid-catalyzed reaction between the carboxylic acid and an excess of alcohol, typically heated to drive the equilibrium towards the ester. | stackexchange.comfishersci.co.ukrsc.org |

| Steglich Esterification | Alcohol, DCC, DMAP | A milder method suitable for acid-sensitive substrates, using a carbodiimide (B86325) coupling agent and a catalyst. | commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | The carboxylic acid is deprotonated to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide. | commonorganicchemistry.com |

The synthesis of amides from this compound is a crucial reaction, often employed in the development of biologically active molecules. Direct reaction with an amine is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. researchgate.netmasterorganicchemistry.com Therefore, activation of the carboxylic acid is necessary.

A common strategy is the conversion of the carboxylic acid to its acid chloride, as described in the esterification section, followed by reaction with an amine. masterorganicchemistry.com This method is robust and widely applicable to primary and secondary amines.

Modern peptide coupling reagents are frequently used for amide bond formation under milder conditions, which is particularly important when dealing with sensitive substrates or in peptide synthesis. These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. growingscience.comnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to increase efficiency and reduce side reactions such as racemization. peptide.comnih.gov Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective coupling agents, typically used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). stackexchange.comfishersci.co.uknih.govquora.comresearchgate.netresearchgate.netnih.gov For example, the coupling of 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin (B1669076) has been achieved using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and DIPEA. acs.org Another study demonstrated the synthesis of 8-hydroxyquinoline-2-carboxanilides by activating the carboxylic acid with phosphorus trichloride (B1173362) before adding the aniline (B41778) derivative. nih.govacs.org

The general procedure for amide formation using a coupling reagent involves dissolving the carboxylic acid, amine, coupling agent, and a base in a suitable aprotic solvent like DMF or DCM and stirring at room temperature. fishersci.co.uk

| Coupling Reagent | Typical Additives/Base | Description | Reference(s) |

| DCC or EDC | HOBt, DMAP | Carbodiimide reagents that form a reactive O-acylisourea intermediate. HOBt and DMAP are often added to improve yields and suppress side reactions. | peptide.comnih.gov |

| HATU | DIPEA or TEA | A highly efficient uronium salt-based reagent that forms a reactive OAt-ester, known for fast reaction times and low racemization. | fishersci.co.uknih.govquora.comresearchgate.net |

| HBTU/TBTU | DIPEA or TEA | Aminium/uronium salt-based reagents that generate OBt-active esters, widely used for standard peptide couplings. | growingscience.comacs.org |

| BOP/PyBOP | DIPEA or TEA | Phosphonium salt-based reagents that form OBt-active esters and are known for their high reactivity. | quora.comresearchgate.netnih.gov |

The removal of the carboxylic acid group via decarboxylation is a significant reaction, though it often requires specific structural features or harsh conditions. For most carboxylic acids, direct decarboxylation is difficult. However, the reaction is facilitated in substrates that can stabilize the resulting carbanion intermediate, such as β-keto acids. nih.govnih.gov

While there are no specific reports found for the decarboxylation of this compound itself, studies on related quinoline carboxylic acids provide insight into potential pathways. For instance, some quinoline-4-carboxylic acids have been shown to undergo decarboxylation upon refluxing in the presence of aqueous potassium carbonate. researchgate.net Another relevant transformation is the bromodecarboxylation of quinoline salicylic (B10762653) acids (hydroxy-quinoline carboxylic acids) using N-bromosuccinimide at room temperature. researchgate.net

A classical method for decarboxylation involves heating the carboxylic acid or its salt with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). acs.org This method, however, requires high temperatures. A well-known procedure in quinoline chemistry is the copper-catalyzed decarboxylation, often carried out by heating the carboxylic acid in quinoline solvent with copper powder. cdnsciencepub.com This suggests that heating this compound in a high-boiling point solvent, potentially with a copper catalyst, could lead to the formation of 8-methylquinoline (B175542). The decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid) to nicotinic acid occurs in water at elevated temperatures, indicating that the pyridine ring can facilitate this reaction. iust.ac.ir

Reactivity of the Quinoline Core

The quinoline ring system is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing carboxylic acid group at the 2-position further deactivates the ring system, particularly the pyridine ring, towards electrophilic attack.

Electrophilic Substitution: In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine ring. mdpi.org The most favored positions for substitution are C-5 and C-8, as the cationic intermediates formed by attack at these positions are more stable. mdpi.org For this compound, the 8-position is already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C-5 position. However, the presence of the deactivating carboxylic acid group at C-2 makes electrophilic substitution reactions challenging, often requiring harsh conditions.

Nucleophilic Substitution: The pyridine ring of quinoline is susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. researchgate.net Direct nucleophilic substitution of hydrogen is rare and typically requires strong nucleophiles like organolithium reagents or harsh conditions such as the Chichibabin reaction (amination with sodium amide). However, if a good leaving group, such as a halogen, is present at the C-2 or C-4 position, nucleophilic aromatic substitution (SNAr) occurs much more readily. google.com For example, studies on 2,4-dichloro-8-methylquinoline (B1596889) have shown that nucleophiles like azide (B81097) and hydrazine (B178648) selectively displace the chlorine at the 4-position. google.com This highlights the enhanced reactivity of the 4-position towards nucleophiles. To achieve substitution at the C-2 position in this compound, it would likely be necessary to first introduce a leaving group at another position on the pyridine ring, as the carboxylic acid itself is not a typical leaving group in SNAr reactions.

The quinoline core can undergo oxidation at either the nitrogen atom or the carbon framework, depending on the reagents and conditions.

N-Oxidation: The nitrogen atom of the quinoline ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid like acetic acid. rsc.orgacs.orgacs.org The N-oxidation of 7-acetamido-8-benzyloxyquinoline has been successfully achieved using m-CPBA in 1,2-dichloroethane. acs.org The resulting this compound N-oxide would have altered electronic properties and could serve as an intermediate for further functionalization, for example, by making the C-2 and C-4 positions more susceptible to nucleophilic attack.

Oxidation of the Ring: Strong oxidizing agents can lead to the degradation of the quinoline ring system. For instance, oxidation of quinoline itself with alkaline potassium permanganate (B83412) can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). The presence of the deactivating carboxylic acid group on the pyridine ring might favor the oxidation of the benzene portion of the this compound molecule under harsh oxidative conditions. Conversely, a patented process describes the oxidation of the 8-methyl group of 7-chloro-8-methylquinoline (B132762) derivatives to the corresponding carboxylic acid using nitric acid in the presence of sulfuric acid and a heavy metal catalyst, indicating the relative stability of the quinoline core under these specific conditions.

Reduction Reactions of the Quinoline Nucleus

The quinoline core of this compound is susceptible to reduction, typically involving the hydrogenation of the nitrogen-containing heterocyclic ring (the pyridine part). This selective reduction leads to the formation of 8-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Catalytic hydrogenation is a common method to achieve this transformation. Various catalytic systems, including those based on ruthenium, iridium, cobalt, and nickel, have been proven effective for the hydrogenation of quinolines to tetrahydroquinolines. These reactions often require specific conditions, such as elevated hydrogen pressure or higher temperatures, although milder conditions are actively being researched.

A notable development is the one-pot tandem process that combines regiospecific functionalization at the C-2 position with the subsequent selective hydrogenation of the pyridine ring. In one such process, an active Ni(0) species, generated in situ from the reduction of NiBr₂ by Mg, catalyzes the hydrogenation. This method is significant as it streamlines the synthesis of 2-substituted 8-methyltetrahydroquinoline derivatives, which are valuable building blocks in medicinal chemistry. The reduction can sometimes be a side reaction; for instance, during certain functionalization reactions of 8-methylquinoline derivatives, the corresponding tetrahydroquinoline is formed as a major side product.

The general reactivity for the reduction of the quinoline ring can also be seen in related compounds, where reduction reactions convert the quinoline to tetrahydroquinoline derivatives. The choice of reducing agent and conditions is crucial for achieving the desired outcome, as the carboxylic acid group itself can be reduced under harsh conditions, for example using powerful reducing agents like Lithium aluminum hydride (LiAlH₄).

Reactivity of the Methyl Group at Position 8

The methyl group at the 8-position is not merely a passive substituent; it is an active site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

Selective Functionalization and Derivatization

The C-H bonds of the methyl group at position 8 are amenable to selective functionalization. This has emerged as a powerful strategy for creating complex organic molecules that can serve as important intermediates for biologically active compounds.

One key reaction is the alkylation of the methyl group. For instance, 2-methyl-8-quinoline carboxylic acid, an isomer of the title compound, can be readily alkylated at the methyl group after lithiation with LDA (Lithium diisopropylamide) and subsequent addition of alkyl halides. This suggests a similar strategy could be applicable to this compound, providing a route to 2-carboxy-8-alkylquinoline derivatives.

Furthermore, the methyl group plays a crucial electronic and steric role in directing other reactions on the quinoline ring system. Studies have shown that the presence of the methyl group at C-8 is critical for certain tandem functionalization-hydrogenation reactions to proceed, indicating its influence on the reactivity of the entire molecule.

Derivatization can also occur at the carboxylic acid group, which can be converted into esters or amides. For example, 8-hydroxyquinoline-2-carboxylic acid can be condensed with anilines to form carboxamides after activation of the carboxylic acid group, often with reagents like thionyl chloride or phosphorus trichloride.

Oxidative Transformations of the Methyl Group

The methyl group at the 8-position can be selectively oxidized to afford different functional groups, most notably an alcohol (hydroxymethyl), an aldehyde, or a carboxylic acid.

A significant advancement in this area is the use of Palladium(II) complexes derived from 2,6-pyridinedicarboxylic acid to catalyze the homogeneous regioselective aerobic oxidation of 8-methylquinolines. In a solution of acetic acid and acetic anhydride (B1165640), this catalytic system primarily produces the corresponding 8-quinolylmethyl acetates in high yields. The corresponding 8-quinoline carboxylic acid is typically observed as a minor product in this reaction.

A more classical approach to oxidize an aryl methyl group to a carboxylic acid involves stronger oxidizing agents. A general method utilizes sulfuric acid in

Derivatization and Functionalization Strategies for 8 Methylquinoline 2 Carboxylic Acid

Synthesis of Substituted 8-Methylquinoline-2-carboxylic Acid Analogues

The synthesis of analogues of this compound, featuring various substituents on the quinoline (B57606) core, is primarily achieved through classical cyclization reactions. These methods typically construct the quinoline ring system from acyclic precursors.

Key synthetic strategies include:

Pfitzinger Reaction : This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to yield a quinoline-4-carboxylic acid. To synthesize a 2-carboxylic acid analogue, modifications to the starting materials are necessary. For instance, variations of the Pfitzinger reaction can be adapted to produce different isomers.

Doebner Reaction : This is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. sci-hub.se While this typically yields the 4-carboxylic acid isomer, under certain conditions, a by-product, 2-methylquinoline-4-carboxylic acid, can be formed. sci-hub.se This highlights the potential for reaction engineering to favor different isomers.

Oxidation of Precursors : A common and effective route to quinoline-2-carboxylic acids is the oxidation of the corresponding 2-methylquinoline (B7769805) derivative. For example, 8-nitroquinoline-2-carboxylic acid can be synthesized by first nitrating 2-methylquinoline to obtain 2-methyl-8-nitroquinoline, which is then oxidized. evitachem.com This oxidation can be achieved using reagents like selenium dioxide or potassium permanganate (B83412). nih.gov The 8-methyl group is generally stable under these conditions, allowing for selective oxidation at the 2-position.

The table below summarizes synthetic approaches to key analogues.

| Target Analogue | Precursors | Key Reaction Type | Reference |

| 8-Nitroquinoline-2-carboxylic acid | 2-Methylquinoline | Nitration followed by oxidation | evitachem.com |

| 8-Hydroxyquinoline-2-carboxylic acid | 8-Hydroxy-2-methylquinoline | Oxidation of the 2-methyl group | nih.gov |

| 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic acid | 2-Amino-5-chlorobenzaldehyde, Ethyl acetoacetate | Friedländer Synthesis | |

| 2-Methylquinoline-4-carboxylic acid derivatives | Aromatic amines, Pyruvic acid | Doebner Reaction (by-product) | sci-hub.se |

| Note: These examples are for isomeric quinoline carboxylic acids but illustrate relevant synthetic principles. |

Formation of Esters, Amides, Hydrazides, and Related Derivatives

The carboxylic acid group at the C-2 position is a prime site for derivatization through nucleophilic acyl substitution. This allows for the straightforward synthesis of esters, amides, hydrazides, and other related compounds, which can significantly alter the molecule's physical, chemical, and biological properties.

The general synthetic pathway involves the activation of the carboxylic acid, most commonly by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com This activated intermediate readily reacts with a nucleophile (an alcohol, amine, or hydrazine) to form the desired derivative.

Esters : Esterification can be achieved by reacting the acyl chloride with a phenol (B47542) or an alcohol. researchgate.net Alternatively, the Fischer esterification, which involves treating the carboxylic acid directly with an excess of alcohol under acidic catalysis (e.g., H₂SO₄), is a viable method. masterorganicchemistry.comlibretexts.org

Amides : Amides are synthesized by reacting the activated carboxylic acid with primary or secondary amines. mdpi.comorganic-chemistry.org This is a widely used strategy to append different functionalities. For instance, substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been prepared via condensation of the activated acid with various anilines. nih.gov

Hydrazides : Hydrazides are formed by the reaction of the acyl chloride or an ester with hydrazine (B178648) hydrate. ajchem-a.com These hydrazide derivatives are not only important final products but also serve as key intermediates for synthesizing more complex heterocyclic systems, such as oxadiazoles (B1248032) and thiazolidinones. ajchem-a.com

The following table presents examples of these derivatization reactions.

| Derivative Type | Reagents | Reaction Conditions | Reference |

| Aryl Ester | Quinoline-2-carboxylic acid chloride, Phenol | Nucleophilic acyl substitution | researchgate.netnih.gov |

| Substituted Amide | Quinoline-2-carboxylic acid chloride, Arylamine | Nucleophilic acyl substitution | researchgate.net |

| 8-Aminoquinoline Amide | 3-Oxo-olean-12-en-28-oic acid, 8-Aminoquinoline | Acyl chloride formation, then amidation | mdpi.com |

| Hydrazide | Quinoline-2-carbonyl chloride, Hydrazine hydrate | Nucleophilic acyl substitution | ajchem-a.com |

| 8-Hydroxy-2-carboxanilide | 8-Hydroxyquinoline-2-carboxylic acid, Substituted aniline (B41778), PCl₃ | Microwave-assisted condensation | nih.gov |

Halogenation and Introduction of Other Functional Groups onto the Quinoline Scaffold

Beyond modifying the carboxylic acid group, the quinoline ring itself can be functionalized to introduce new chemical properties. Halogenation is a particularly important transformation, as the introduction of a halogen atom provides a handle for subsequent cross-coupling reactions.

A significant advancement is the metal-free, regioselective C-H halogenation of 8-substituted quinolines. rsc.org This method allows for the direct and efficient introduction of chlorine, bromine, or iodine at the C-5 position of the quinoline ring. researchgate.net The reaction proceeds at room temperature using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. rsc.orgresearchgate.net This provides a powerful tool for modifying this compound, yielding 5-halo-8-methylquinoline-2-carboxylic acid derivatives with high selectivity.

Other functionalizations include:

N-Oxidation : The quinoline nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. This modification alters the electronic properties of the ring system and can direct further substitutions.

Methyl Group Oxidation : The 8-methyl group can be selectively oxidized. For example, using selenium dioxide (SeO₂), the methyl group of the related 8-hydroxy-2-methylquinoline can be converted to an aldehyde (carbaldehyde). nih.gov This introduces a new reactive site without affecting the core quinoline structure.

Key functionalization reactions are summarized in the table below.

| Reaction | Reagent(s) | Position of Functionalization | Reference |

| C-H Halogenation | Trihaloisocyanuric acid (TCCA, etc.) | C-5 | rsc.orgresearchgate.net |

| N-Oxidation | Potassium permanganate or H₂O₂ | Quinoline Nitrogen (N-1) | |

| Methyl Group Oxidation | Selenium dioxide (SeO₂) | C-8 Methyl Group | nih.gov |

Conjugation and Linker Chemistry for Macromolecular and Supramolecular Architectures

The structural features of this compound make it an excellent candidate for constructing larger, more complex chemical architectures. The nitrogen atom at position 1 and the carboxyl group's oxygen atoms form a classic tridentate chelation site, which is fundamental to its use in coordination and supramolecular chemistry. sigmaaldrich.comchemicalbook.com

Supramolecular Chemistry : As a tridentate chelating agent, it can coordinate with various metal ions to form stable complexes. sigmaaldrich.com This property is central to the design of metallo-supramolecular assemblies, where the quinoline unit acts as a directed ligand to build intricate, higher-order structures.

Macromolecular Conjugation : The carboxylic acid handle is readily used for covalent attachment to other molecules. For example, it can be coupled to amines on biomacromolecules or synthetic polymers.

Linker Chemistry : The quinoline scaffold can be incorporated into multi-component molecules. Bisquinoline systems, which show interesting biological activities, have been synthesized by linking two quinoline units together, often through ether linkages involving hydroxyl-substituted quinolines. researchgate.net Furthermore, the conversion of a quinoline derivative to an azide (B81097) allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form highly stable triazole-linked conjugates. nih.gov This is a powerful and widely used strategy for linking different molecular building blocks.

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

Owing to its multiple reactive sites, this compound and its close derivatives are valuable starting materials for the synthesis of more complex organic molecules, particularly those with potential biological activity.

The molecule serves as a scaffold upon which significant molecular complexity can be built. A prime example is its use in the synthesis of novel heterocyclic compounds. Starting from quinoline-2-carboxylic acid, the corresponding hydrazide can be prepared. ajchem-a.com This hydrazide is a key intermediate that can undergo cyclization reactions with various reagents to form a range of other five-membered heterocycles. For instance:

Reaction of the hydrazide with carbon disulfide (CS₂) leads to the formation of an oxadiazole ring. ajchem-a.com

Condensation of the hydrazide with aromatic aldehydes produces Schiff bases, which can then be cyclized with thioglycolic acid to yield thiazolidinone derivatives. ajchem-a.com

These transformations demonstrate how the initial quinoline-2-carboxylic acid framework is elaborated into more complex, multi-ring systems that are of interest in medicinal chemistry. ajchem-a.comresearchgate.net The quinolinecarboxylic acid structure is recognized as an important substructure in a number of molecules that exhibit potent biological properties. researchgate.net

The table below lists complex molecular classes synthesized from quinoline-2-carboxylic acid derivatives.

| Starting Material | Intermediate | Synthesized Complex Molecule | Reference |

| Quinoline-2-carboxylic acid | Quinoline-2-carbohydrazide | Mannich Bases, Schiff Bases | ajchem-a.com |

| Quinoline-2-carboxylic acid | Quinoline-2-carbohydrazide | Thiol-oxadiazoles | ajchem-a.com |

| Quinoline-2-carboxylic acid | Schiff base from hydrazide | Thiazolidinones | ajchem-a.com |

| 8-Hydroxyquinoline (B1678124) derivatives | N/A | Bisquinoline systems | nih.govresearchgate.net |

| Azidomethyl quinoline | N/A | Quinoline-coupled 1,2,3-triazoles | nih.gov |

Coordination Chemistry and Metal Organic Framework Applications of 8 Methylquinoline 2 Carboxylic Acid

Ligand Design Principles and Chelation Properties

The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complexes are heavily influenced by the nature of the ligand. 8-Methylquinoline-2-carboxylic acid is an exemplary case of a well-designed ligand, with its coordination behavior governed by specific structural motifs and electronic properties.

The presence of the methyl group at the 8-position can introduce steric hindrance, which may influence the coordination geometry and the number of ligands that can bind to a metal center. This steric effect can be strategically utilized in the design of complexes with specific catalytic or reactive properties.

The N,O-donor set of this compound allows it to form stable complexes with a wide range of metal ions, including both transition metals and main group metals. The interaction with these metals is primarily through the formation of coordinate covalent bonds, where the ligand donates a pair of electrons to the metal ion.

The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the presence of competing ligands. For instance, studies on the related 8-hydroxyquinoline (B1678124) have shown that it forms highly stable complexes with various metal ions, and this stability is attributed to the formation of a strong chelate ring. uncw.eduscirp.orgnih.gov

Research has demonstrated the chelation of similar quinoline-based ligands with a variety of metals, including:

Transition Metals: Iron (Fe), Copper (Cu), Molybdenum (Mo), Cobalt (Co), Nickel (Ni), Zinc (Zn), and Cadmium (Cd). uncw.eduscirp.orgresearchgate.net The interaction with these metals often results in colored complexes and can influence their magnetic and electronic properties. For example, copper complexes with quinoline (B57606) derivatives have been shown to exhibit square-planar or octahedral geometries. scirp.org

Main Group Metals: Magnesium (Mg). uncw.edu The chelation with main group metals is also significant, although the resulting complexes may have different properties compared to those of transition metals.

The table below summarizes the stability constants (log K1) for the formation of 1:1 complexes between the related ligand 8-hydroxyquinoline-2-carboxylic acid (HQC) and various metal ions, illustrating the strong chelating ability of this class of compounds. uncw.edu

| Metal Ion | Log K1 |

| Mg(II) | 4.93 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a range of analytical techniques to determine their structure and properties.

Depending on the reaction conditions and the stoichiometry of the reactants, this compound can form both mononuclear and multinuclear complexes.

Mononuclear Complexes: In these complexes, a single metal ion is coordinated to one or more ligand molecules. The geometry of the complex is determined by the coordination number of the metal and the steric and electronic properties of the ligand. For example, with divalent metal ions, it is common to form complexes with a 1:2 metal-to-ligand ratio, leading to octahedral or square-planar geometries. scirp.org

Multinuclear Complexes: Under certain conditions, the ligand can bridge between two or more metal centers, leading to the formation of multinuclear complexes. This can occur if the carboxylic acid group coordinates to one metal ion while the quinoline nitrogen atom coordinates to another. These structures can exhibit interesting magnetic and electronic properties due to the interactions between the metal centers.

Beyond the formation of discrete coordination complexes, this compound can participate in the construction of more complex supramolecular assemblies. These are large, well-organized structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The carboxylic acid group of the ligand is particularly important in forming hydrogen-bonded networks. researchgate.netnih.gov The quinoline ring system can engage in π-π stacking interactions, further stabilizing the supramolecular structure. The interplay of these non-covalent forces can lead to the formation of one-, two-, or three-dimensional networks with specific topologies and properties. Research on related 8-hydroxyquinoline derivatives has highlighted their use in constructing supramolecular coordination compounds. mdpi.com

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The porous nature and high surface area of many MOFs make them promising materials for a variety of applications, including gas storage, separation, and catalysis.

This compound, with its ability to act as a bridging ligand, is a suitable candidate for the construction of MOFs and coordination polymers. polimi.it The rigid quinoline backbone and the defined coordination geometry of the ligand can lead to the formation of well-ordered, porous structures. The uncoordinated functional groups within the pores of these frameworks can also be utilized for post-synthetic modification to introduce new functionalities. rsc.org

The choice of metal ion and the reaction conditions play a crucial role in determining the topology and properties of the resulting MOF. polimi.it For instance, the use of different metal ions can lead to frameworks with varying pore sizes and chemical stabilities. nih.gov The incorporation of ligands like this compound into MOFs can enhance their properties, for example, by introducing Lewis basic sites (the quinoline nitrogen) that can be active in catalysis. Studies on similar systems, such as those involving isoquinoline-5-carboxylate, have demonstrated the formation of 2D coordination polymers with interesting structural features. polimi.it The development of MOFs based on biquinoline ligands has also been explored for catalytic applications. nih.gov

Design and Synthesis of MOF Linkers Based on the Compound

The design of MOF linkers is a critical factor in determining the final structure and properties of the framework. This compound is a promising candidate for a MOF linker due to its inherent structural features. It possesses two key coordination sites: the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group. This N,O-bidentate chelating ability allows it to form stable five-membered rings with metal cations, a common feature in the construction of robust coordination polymers.

The synthesis of MOFs using such a linker would typically involve a solvothermal reaction, where the this compound and a chosen metal salt are heated in a high-boiling-point solvent. The presence of the methyl group at the 8-position (peri position to the quinoline nitrogen) is a significant design element. This methyl group can introduce steric hindrance, which may influence the coordination geometry around the metal center and ultimately direct the assembly towards specific, potentially novel, framework topologies that might not be accessible with the unsubstituted parent ligand, quinaldic acid. The choice of metal ion would also be crucial; different metals favor different coordination numbers and geometries, which would lead to a variety of structural outcomes when combined with this specific linker.

Structural Analysis of MOF Architectures Incorporating the Compound

While specific MOF structures incorporating this compound are not yet prevalent in published literature, a structural analysis can be projected based on the known chemistry of related ligands. The bidentate N,O-chelation is expected to form discrete metal-ligand complexes that can then be linked into extended frameworks if the metal ion has additional coordination sites available.

Below is a table outlining potential structural features of MOFs based on this linker and the factors that would influence them.

| Structural Feature | Influencing Factor | Potential Outcome |

| Coordination Mode | Metal Ion, Solvent | Bidentate (N,O-chelate), Monodentate (carboxylate) |

| Framework Dimensionality | Metal Coordination Number | 1D chains, 2D layers, or 3D frameworks |

| Network Topology | Steric Hindrance (8-methyl group) | Potentially non-interpenetrated, open networks |

| Pore Size/Shape | Linker Length, Stacking Interactions | Tunable microporosity, channels shaped by π-stacking |

| Framework Stability | π-π Stacking, Metal-Ligand Bond Strength | Enhanced stability through intermolecular forces |

Functionalization of MOFs via Post-Synthetic Modification with the Compound

Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into pre-existing MOFs without altering their underlying framework. rsc.org This can be achieved by modifying the organic linkers or the metal nodes. researchgate.netgla.ac.uk this compound could be utilized in PSM in two distinct ways.

First, a MOF constructed with linkers that have reactive functional groups could be modified by reacting it with this compound. For example, a MOF with pendant amine groups could potentially form an amide bond with the carboxylic acid of the compound, thereby tethering the 8-methylquinoline (B175542) unit into the pores of the MOF.

Second, and perhaps more straightforwardly, this compound can be used to functionalize MOFs that possess open or accessible metal coordination sites. researchgate.net Many MOFs, after solvent removal, feature coordinatively unsaturated metal sites that are prime targets for binding new ligands. researchgate.net By immersing such an activated MOF in a solution of this compound, the molecule could coordinate to these open metal sites through its N,O-chelating group. This approach would effectively decorate the pores of the parent MOF with 8-methylquinoline moieties, introducing new chemical properties or catalytic sites. For example, MOFs with free carboxylate groups have been shown to be excellent platforms for capturing metal ions via PSM, which in turn enhances properties like dye adsorption. rsc.org Similarly, introducing the quinoline moiety could enhance affinity for specific molecules or metals.

Catalytic Applications of Coordination Complexes Derived from this compound

The quinoline moiety is a well-established "directing group" in organic synthesis, capable of guiding transition metals to activate specific C-H bonds. The nitrogen atom acts as an anchor, positioning the metal catalyst in close proximity to the target bond.

Homogeneous Catalysis

The 8-methylquinoline scaffold is an ideal substrate for transition-metal-catalyzed C(sp³)–H functionalization reactions. nih.gov The nitrogen atom chelates to the metal center, forming a stable cyclometallated intermediate that facilitates the activation of the C-H bonds on the adjacent methyl group. Discrete, soluble coordination complexes of this compound with metals like Ruthenium(II) or Cobalt(III) are therefore expected to be active homogeneous catalysts. acs.org

Research has demonstrated that various 8-methylquinoline derivatives can effectively catalyze reactions such as amidation and alkenylation under mild conditions. acs.orgresearchgate.net These transformations are atom-economical and avoid the need for pre-functionalization of the substrate. researchgate.net The presence of the carboxylic acid group in this compound could further modulate the electronic properties and solubility of the resulting metal complexes, potentially enhancing their catalytic performance.

The table below summarizes key research findings on the use of the 8-methylquinoline scaffold in homogeneous catalysis.

| Catalyst System | Substrate | Reaction Type | Key Finding | Reference |

| [(p-cymene)RuCl₂]₂ | 8-Methylquinoline | C(sp³)-H Amidation | First example of Ru(II)-catalyzed intermolecular amidation with azides, yielding quinolin-8-ylmethanamines. | researchgate.net |

| Cp*Co(III) | 8-Methylquinoline | C(sp³)-H Alkenylation | Highly regioselective and stereoselective alkenylation with various alkynes under mild conditions. | acs.org |

| Various Transition Metals | 8-Methylquinoline | C-H Activation | The chelating nitrogen atom enables the formation of cyclometallated complexes, facilitating selective functionalization. | nih.gov |

Heterogeneous Catalysis (e.g., MOF-based catalysts)

A primary goal of modern catalysis is the development of heterogeneous catalysts that combine the high activity and selectivity of homogeneous systems with the practical advantages of easy separation and reusability. capes.gov.br MOFs provide an ideal platform for achieving this by serving as scaffolds to immobilize catalytically active species. youtube.com

Incorporating this compound as a linker into a robust MOF structure is a promising strategy for creating a novel heterogeneous catalyst. The resulting material would feature catalytically active sites—the 8-methylquinoline units—distributed throughout a porous, crystalline solid. Reactants could diffuse through the MOF channels to access these sites.

Such a MOF-based catalyst could be applied to the C-H activation reactions described in the homogeneous catalysis section. Furthermore, the MOF structure offers the potential for bifunctional catalysis. nih.govacs.org The metal nodes of the framework can act as Lewis acid sites, while the quinoline nitrogen of the linker can act as a Lewis base or directing group. This combination of acidic and basic or directing sites in close proximity can enable synergistic catalytic pathways for a variety of organic transformations. The defined pore structure of the MOF could also impart size and shape selectivity, favoring the conversion of substrates that can fit within the framework's cavities while excluding larger molecules. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Methylquinoline 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the quinoline (B57606) ring system, the methyl group protons, and the carboxylic acid proton. The aromatic protons would typically appear in the downfield region, between 7.0 and 9.0 ppm. The methyl protons at the C8 position are expected to resonate as a singlet in the upfield region, likely around 2.5-3.0 ppm. The carboxylic acid proton is characteristically found far downfield, often as a broad singlet above 10 ppm, due to hydrogen bonding. pressbooks.pub The precise chemical shifts and coupling constants (J-values) of the aromatic protons would be crucial for their unambiguous assignment.